molecular formula C12H10O3Se B14562536 3-Acetyl-1-benzoselenophen-2-yl acetate CAS No. 62218-96-6

3-Acetyl-1-benzoselenophen-2-yl acetate

Cat. No.: B14562536
CAS No.: 62218-96-6
M. Wt: 281.18 g/mol
InChI Key: YUVMLMFFJZSXDI-UHFFFAOYSA-N
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Description

3-Acetyl-1-benzoselenophen-2-yl acetate is a chemical compound belonging to the class of benzoselenophenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-benzoselenophen-2-yl acetate can be achieved through several methods. One common approach involves the reaction of benzoselenophene derivatives with acetylating agents.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-benzoselenophen-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Acetyl-1-benzoselenophen-2-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through the formation of reactive selenium species, which can interact with cellular components and induce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-1-benzoselenophen-2-yl acetate
  • 3-Tetrazolyl-1-benzoselenophen-2-yl acetate
  • 3-Acylamino-1-benzoselenophen-2-yl acetate

Uniqueness

3-Acetyl-1-benzoselenophen-2-yl acetate is unique due to its specific acetyl functional group, which imparts distinct chemical properties and reactivity compared to other benzoselenophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62218-96-6

Molecular Formula

C12H10O3Se

Molecular Weight

281.18 g/mol

IUPAC Name

(3-acetyl-1-benzoselenophen-2-yl) acetate

InChI

InChI=1S/C12H10O3Se/c1-7(13)11-9-5-3-4-6-10(9)16-12(11)15-8(2)14/h3-6H,1-2H3

InChI Key

YUVMLMFFJZSXDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C([Se]C2=CC=CC=C21)OC(=O)C

Origin of Product

United States

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